molecular formula C10H13Br B15316943 1-(Bromomethyl)-4-ethyl-2-methylbenzene

1-(Bromomethyl)-4-ethyl-2-methylbenzene

Cat. No.: B15316943
M. Wt: 213.11 g/mol
InChI Key: GERNESJXLJFDGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bromomethyl)-4-ethyl-2-methylbenzene is an organic compound with the molecular formula C10H13Br and a molecular weight of 213.12 g/mol . Its structure features a benzene ring substituted with an ethyl group, a methyl group, and a bromomethyl group, making it a valuable alkylating agent and synthetic building block in organic chemistry research . The bromomethyl functional group is highly reactive, facilitating easy introduction of the 4-ethyl-2-methylbenzyl moiety into more complex molecules through nucleophilic substitution reactions. This makes the compound particularly useful in medicinal chemistry for the synthesis of potential pharmaceutical intermediates and in materials science for the creation of novel organic structures . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle it with extreme care; it is classified as a corrosive substance (GHS Category UN 1760, Packing Group III) and causes severe skin burns and eye damage (GHS Hazard Statement H314) . Proper personal protective equipment and handling in a well-ventilated atmosphere are essential. The recommended storage condition is under an inert atmosphere at 2-8°C to maintain stability and purity .

Properties

Molecular Formula

C10H13Br

Molecular Weight

213.11 g/mol

IUPAC Name

1-(bromomethyl)-4-ethyl-2-methylbenzene

InChI

InChI=1S/C10H13Br/c1-3-9-4-5-10(7-11)8(2)6-9/h4-6H,3,7H2,1-2H3

InChI Key

GERNESJXLJFDGU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)CBr)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The compound’s reactivity is strongly influenced by its substituents. Below is a comparative analysis with structurally related compounds:

Compound Substituents Electronic Effects Key Reactivity Reference
1-(Bromomethyl)-4-ethyl-2-methylbenzene 1-Bromomethyl, 2-Methyl, 4-Ethyl Electron-donating (alkyl groups) Moderate activation for electrophilic substitution
1-(Bromomethyl)-4-methoxybenzene 1-Bromomethyl, 4-Methoxy Strong electron-donating (methoxy) Enhanced nucleophilic aromatic substitution
1-(Bromomethyl)-4-chlorobenzene 1-Bromomethyl, 4-Chloro Electron-withdrawing (chloro) Deactivated ring; favors SN2 reactions
1-(Bromomethyl)-3,5-dimethoxybenzene 1-Bromomethyl, 3,5-Dimethoxy Strongly activated ring (meta-directing) High reactivity in Ullmann couplings
  • Electronic Effects : The ethyl and methyl groups in the target compound provide weaker activation compared to methoxy groups (as in 1-(bromomethyl)-4-methoxybenzene) but stronger than chloro-substituted analogs. This balance makes it suitable for controlled alkylation reactions without excessive ring activation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.